molecular formula C17H12Cl2N2O3 B5020815 methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5020815
M. Wt: 363.2 g/mol
InChI Key: VDRSCZGXHDBHCY-UHFFFAOYSA-N
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Description

Methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H12Cl2N2O3 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0224976 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-9-11(17(23)24-2)8-12-15(20-9)5-6-21(16(12)22)10-3-4-13(18)14(19)7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRSCZGXHDBHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a naphthyridine core, which is known for various pharmacological activities. Its molecular formula is C22H19Cl2NO3C_{22}H_{19}Cl_2NO_3 with a molecular weight of approximately 448.36 g/mol. The structural features include:

  • Dichlorophenyl Group : Enhances lipophilicity and may influence biological activity.
  • Naphthyridine Core : Associated with diverse biological effects including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to methyl 6-(3,4-dichlorophenyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine exhibit significant antimicrobial properties. For instance, derivatives of naphthyridines have shown effective inhibition against various pathogens. In vitro studies demonstrated minimum inhibitory concentrations (MIC) in the range of 0.220.25μg/mL0.22-0.25\mu g/mL against bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The naphthyridine derivatives are also noted for their anticancer properties. Aaptamine, a related compound, exhibited cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 10.4710.47 to 15.03μg/mL15.03\mu g/mL . The mechanism involves intercalation into DNA and induction of apoptosis through p53-independent pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of naphthyridine derivatives:

  • In Vitro Studies :
    • A study highlighted the anti-inflammatory effects of naphthyridine derivatives on RAW 264.7 murine macrophage cells, where compounds showed strong inhibitory effects on nitric oxide production (IC50 = 7.7315.09μM7.73-15.09\mu M) .
    • Another investigation focused on the anticancer activity of naphthyridine derivatives against human cancer cell lines such as H1299 and A549 .
  • In Vivo Studies :
    • Research involving animal models demonstrated that certain naphthyridines could reduce tumor growth in xenograft models, indicating potential therapeutic applications in cancer treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values 0.220.25μg/mL0.22-0.25\mu g/mL
AnticancerIC50 values 10.4715.03μg/mL10.47-15.03\mu g/mL
Anti-inflammatoryIC50 7.7315.09μM7.73-15.09\mu M

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